molecular formula C16H26O9 B1253032 (3R)-3-{[(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoyl]oxy}butanoic acid

(3R)-3-{[(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoyl]oxy}butanoic acid

Cat. No. B1253032
M. Wt: 362.37 g/mol
InChI Key: KKXWXOTXCXUUCX-DDHJBXDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-{[(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoyl]oxy}butanoic acid is a (3R)-3-hydroxybutanoic acid oligomer resulting from the formal intermolecular condensation of the hydroxy and carboxy groups of (3R)-3-hydroxybutanoic acid to give a chain in which four units of the monomer are linked together by three ester bonds. It has a role as a fungal metabolite. It derives from a (3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoic acid. It is a conjugate acid of a (3R)-3-{[(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoyl]oxy}butanoate.

Scientific Research Applications

Conformational Analysis

  • Study: "Conformational Behavior of Methyl (3R)-3-{[(3′R)-3′ -Hydroxybutanoyl]oxy}butanoate in Solutions: Effect of Intramolecular Hydrogen Bond" by Li et al. (1997)
  • Key Findings: Analyzed the NMR assignments and conformational behaviors of MHBOB, a model compound related to the hydroxy terminal part of poly[(R)-3-hydroxybutanoate]. This study is significant for understanding the conformational properties of related compounds in different solutions (Li, Uzawa, & Doi, 1997).

Stereochemistry in Enzymatic Reactions

  • Study: "Substrate stereochemistry of the enoyl-CoA hydratase reaction" by Willadsen & Eggerer (1975)
  • Key Findings: Investigated the stereochemistry of the enoyl-CoA hydratase reaction. This research is relevant for understanding the stereochemical aspects of enzymatic processes involving similar compounds (Willadsen & Eggerer, 1975).

Synthesis and Application in Organic Chemistry

  • Study: "Improved Stereoselective Synthesis of Optically Active Methylene Lactone, Key Intermediate for the Synthesis of 1,2-Oxidized Furofuran Lignan" by Yamauchi et al. (2000)
  • Key Findings: Discussed the stereoselective synthesis of a compound related to (3R)-3-{[(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoyl]oxy}butanoic acid. This research aids in the synthesis of complex organic molecules, showing the utility of similar compounds in advanced organic synthesis (Yamauchi, Yamamoto, & Kinoshita, 2000).

Crystal Structure Analysis

  • Study: "Intermolecular interactions in the chiral and racemic forms of 3-hydroxy-2-(1-oxoisoindolin-2-yl)butanoic acid derived from threonine" by Gallagher et al. (2000)
  • Key Findings: Analyzed the crystal structure and hydrogen bonding in derivatives of threonine, which relates to the compound of interest. This study provides insights into the intermolecular interactions of such compounds, which is crucial for their applications in crystallography and materials science (Gallagher, Brady, & Murphy, 2000).

properties

Molecular Formula

C16H26O9

Molecular Weight

362.37 g/mol

IUPAC Name

(3R)-3-[(3R)-3-[(3R)-3-[(3R)-3-hydroxybutanoyl]oxybutanoyl]oxybutanoyl]oxybutanoic acid

InChI

InChI=1S/C16H26O9/c1-9(17)5-14(20)24-11(3)7-16(22)25-12(4)8-15(21)23-10(2)6-13(18)19/h9-12,17H,5-8H2,1-4H3,(H,18,19)/t9-,10-,11-,12-/m1/s1

InChI Key

KKXWXOTXCXUUCX-DDHJBXDOSA-N

Isomeric SMILES

C[C@H](CC(=O)O[C@H](C)CC(=O)O[C@H](C)CC(=O)O[C@H](C)CC(=O)O)O

Canonical SMILES

CC(CC(=O)OC(C)CC(=O)OC(C)CC(=O)OC(C)CC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R)-3-{[(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoyl]oxy}butanoic acid
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(3R)-3-{[(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoyl]oxy}butanoic acid
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(3R)-3-{[(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoyl]oxy}butanoic acid
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(3R)-3-{[(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoyl]oxy}butanoic acid
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(3R)-3-{[(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoyl]oxy}butanoic acid
Reactant of Route 6
(3R)-3-{[(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoyl]oxy}butanoic acid

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